molecular formula C15H19N5OS B2935197 3-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,2,5-thiadiazole CAS No. 2320223-46-7

3-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,2,5-thiadiazole

Cat. No. B2935197
CAS RN: 2320223-46-7
M. Wt: 317.41
InChI Key: LFDUMJDSQLRYDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,2,5-thiadiazole involves multicomponent condensation. Malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents react to form the desired product. The reaction proceeds through several steps, including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination. The resulting bicyclic cyclopenta[b]pyridine structure is obtained .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopenta[b]pyridine ring system. It contains a piperidine moiety and a thiadiazole group. The detailed structural information can be obtained through X-ray structural analysis .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including condensations, alkylation, and cyclization. For example, it can react with alkylating agents to form thioesters, which can further aromatize to yield different end products .

properties

IUPAC Name

3-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-2-12-8-15(18-17-13(12)3-1)21-10-11-4-6-20(7-5-11)14-9-16-22-19-14/h8-9,11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDUMJDSQLRYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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